2-(2-硝基亚苄基)丙二酸二乙酯

描述

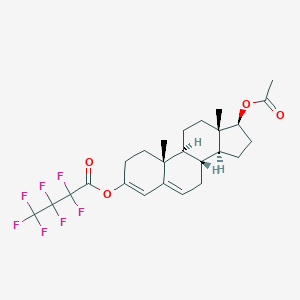

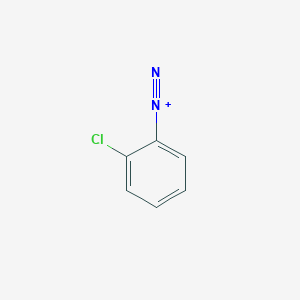

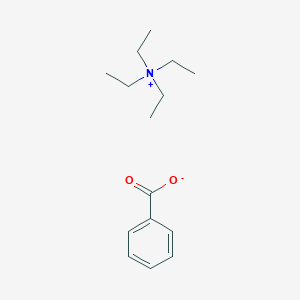

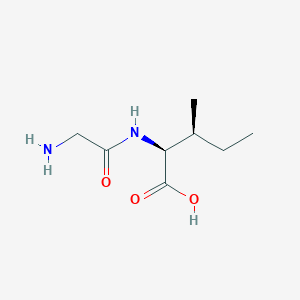

Diethyl 2-(2-nitrobenzylidene)malonate, also known as DENM, is a widely used organic compound in scientific research. It is an ester of malonic acid and 2-nitrobenzaldehyde, and is used in a variety of laboratory experiments due to its unique properties.

科学研究应用

大环配体合成

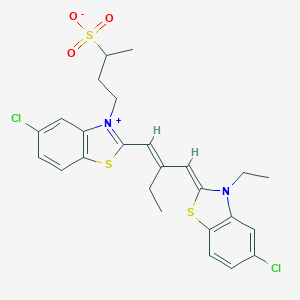

研究表明合成涉及 2-(4-硝基苄基)丙二酸二乙酯衍生物的复杂大环配体。一项研究涉及 2-(4-硝基苄基)丙二酸二乙酯与三亚乙基四胺反应,生成一种大环,在形成过渡金属和稀土金属离子配合物中具有潜在应用。发现这些配合物的稳定性符合过渡金属的欧文-威廉姆斯级数,并且随着稀土金属的金属离子半径减小而增加。确定了一种此类配合物的晶体结构,表明在配位化学和材料科学中的应用 (罗等人,1994).

化学选择性还原

另一个应用涉及硝基亚苄基丙二酸二酯的化学选择性还原,其中硝基亚苄基丙二酸二乙酯的碳-碳双键或硝基可以被选择性地还原。这个过程由汉茨施酯在金属离子催化剂或敏化光照射下促进,提供了对一步氢化物转移和/或多步氢转移机理的见解。这种选择性还原过程在有机合成中至关重要,特别是在制备具有特定官能团的化合物,而其他官能团保持完整 (徐等人,1987).

快速合成技术

2-((4-硝基苯胺)亚甲基)丙二酸二乙酯的快速室温液相合成展示了一种制备喹啉衍生物前体的有效方法,喹啉衍生物具有抗病毒、免疫抑制和抗癌等生物活性。这种合成方法提供了一种在工业规模上生产这些化合物实用且快捷的方法,展示了 2-(2-硝基亚苄基)丙二酸二乙酯及其衍生物在合成生物活性分子中的多功能性 (瓦莱等人,2018).

属性

IUPAC Name |

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLIGAACQEKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282735 | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17422-56-9 | |

| Record name | 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of Diethyl 2-(2-nitrobenzylidene)malonate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Diethyl 2-(2-nitrobenzylidene)malonate, which is C14H15NO6 []. Using this information, we can calculate the molecular weight to be 293.27 g/mol.

Q2: What type of intermolecular interactions are present in the crystal structure of Diethyl 2-(2-nitrobenzylidene)malonate?

A2: The abstract mentions that the molecules in the crystal structure of Diethyl 2-(2-nitrobenzylidene)malonate are linked together as centrosymmetric dimers through C—H⋯O hydrogen bonds []. These hydrogen bonds form a specific structural motif denoted as R22(20).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)